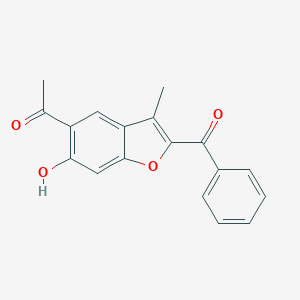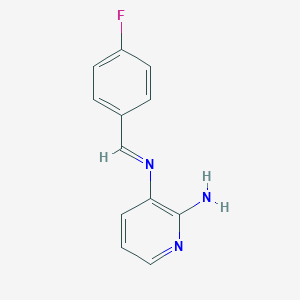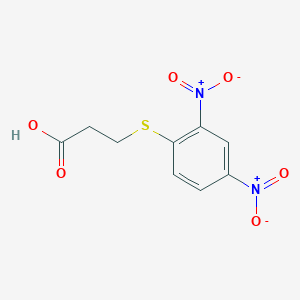![molecular formula C32H33N3O4 B304763 N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304763.png)
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR). It was first synthesized in 2010 by a team of researchers led by Dr. James Bradner at the Dana-Farber Cancer Institute in Boston, Massachusetts. EPI-001 has shown promising results in preclinical studies as a potential treatment for prostate cancer.
作用机制
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide binds to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the receptor to activate gene transcription. As a result, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide inhibits the activity of the androgen receptor and reduces the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to have specific effects on the androgen receptor, but it does not appear to have significant effects on other nuclear receptors. In addition to its effects on prostate cancer cells, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has also been shown to inhibit the growth of breast cancer cells that express the androgen receptor. These findings suggest that N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide may have broader applications in the treatment of hormone-dependent cancers.
实验室实验的优点和局限性
One advantage of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its specificity for the androgen receptor, which allows for targeted inhibition of this receptor without affecting other nuclear receptors. However, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. In addition, the synthesis of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is complex and requires several steps, which may limit its availability for research purposes.
未来方向
There are several potential future directions for research on N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One direction is to further investigate its efficacy in preclinical models of prostate cancer and to explore its potential as a therapeutic agent for this disease. Another direction is to investigate the effects of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide on other hormone-dependent cancers, such as breast cancer. Additionally, researchers may investigate the safety and efficacy of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in clinical trials to determine its potential as a treatment for cancer.
合成方法
The synthesis of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide involves several steps, starting with the reaction of isonicotinohydrazide with 4-bromo-2-fluoroanisole to form the intermediate compound. The intermediate is then reacted with 4-(1-methyl-1-phenylethyl)phenol to form the final product, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. The synthesis process has been described in detail in a publication by Bradner et al. (2010).
科学研究应用
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been extensively studied in preclinical models of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells and to induce apoptosis (programmed cell death) in these cells. N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has also been shown to be effective in blocking the growth of prostate tumors in mouse models of the disease. These findings suggest that N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide may have potential as a therapeutic agent for prostate cancer.
属性
产品名称 |
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
分子式 |
C32H33N3O4 |
分子量 |
523.6 g/mol |
IUPAC 名称 |
N-[(E)-[3-ethoxy-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C32H33N3O4/c1-4-37-30-22-24(23-34-35-31(36)25-16-18-33-19-17-25)10-15-29(30)39-21-20-38-28-13-11-27(12-14-28)32(2,3)26-8-6-5-7-9-26/h5-19,22-23H,4,20-21H2,1-3H3,(H,35,36)/b34-23+ |
InChI 键 |
SDCWCBUTBBZSRG-PPFNPFNJSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)


![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)


![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)